3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-17-12-13-18(15-8-4-2-5-9-15)20-19(17)22(21-14)16-10-6-3-7-11-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSSVUXUJDVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405413 | |
| Record name | ST50814351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198637-57-9 | |
| Record name | ST50814351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yields
| Reactants | Solvent | Acid Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-5-methylpyrazole + 1,3-diphenylpropane-1,3-dione | Ethanol | HCl (conc.) | Reflux | 68–75% |
Mechanistic Insight : The methyl group at position 3 of the pyrazole ring is retained in the final product, while the phenyl groups from the diketone occupy positions 1 and 6 of the pyridine ring.
Palladium-catalyzed cross-coupling enables precise introduction of aryl groups at positions 1 and 6. Starting from 3-methyl-1,6-dibromo-1H-pyrazolo[3,4-b]pyridine, sequential Suzuki reactions with phenylboronic acid yield the diarylated product.
Optimization Data
| Catalyst System | Base | Solvent | Temperature | Yield (C3) | Yield (C6) |
|---|---|---|---|---|---|
| Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 60°C → 100°C | 98% | 85% |
Key Observation : Chemoselectivity is achieved by first coupling at the C3 position due to higher reactivity of the iodide substituent, followed by C6 coupling under harsher conditions.
Ring-Closing Reactions from Chloropyridine Derivatives
A patent-described method (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF) to form the pyrazolo[3,4-b]pyridine core. Subsequent Friedel-Crafts alkylation introduces phenyl groups, while a methyl group is incorporated via alkylation or pre-functionalization.
Protocol Highlights
-
Step 1 : Ring closure of 2-chloro-3-pyridinecarboxaldehyde with NH₂OH·HCl in DMF at 60°C (85% yield).
-
Step 2 : Double Friedel-Crafts arylation using benzene and AlCl₃ (62% yield).
-
Step 3 : Methylation at position 3 using CH₃I/K₂CO₃ (78% yield).
Limitation : Multi-step synthesis reduces overall efficiency (cumulative yield: ~41%).
Multi-Step Synthesis via Carboxylic Acid Intermediates
A 2018 study demonstrated a pathway beginning with 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1 ), which is hydrolyzed to the carboxylic acid (2 ), esterified (3 ), and converted to carbohydrazide (4 ). Reduction of 4 with LiAlH₄ yields the target compound.
Stepwise Yields
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrolysis of 1 → 2 | NaOH (aq.), reflux | 92% |
| 2 | Esterification (2 → 3 ) | CH₃OH/H₂SO₄, reflux | 88% |
| 3 | Hydrazide formation (3 → 4 ) | NH₂NH₂, EtOH | 81% |
| 4 | Reduction (4 → target) | LiAlH₄, THF | 76% |
Advantage : High purity (>95% by HPLC) at each stage.
| Diazonium Salt Intermediate | Coupling Partner | Product | Yield |
|---|---|---|---|
| 3-Amino derivative | Malononitrile | 4-Cyano substituted | 40% |
| 3-Amino derivative | 8-Hydroxyquinoline | 4-Azo substituted | 45% |
Application : Useful for synthesizing analogs with enhanced bioactivity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, hydroxylated, or alkylated pyrazolopyridines.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that derivatives of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Experimental data suggest that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways. These findings highlight its potential as a therapeutic agent in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, including:
- Condensation Reactions : The initial formation often involves the condensation of hydrazines with appropriate carbonyl compounds.
- Cyclization Techniques : Subsequent cyclization reactions lead to the formation of the pyrazolo[3,4-b]pyridine structure. Techniques such as microwave-assisted synthesis have been utilized to enhance yields and reduce reaction times .
Therapeutic Potential
Neurological Disorders
Recent studies have suggested that 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents critically influence physical properties and bioactivity:
Table 2: Spectral and Physical Data
Key Observations:
- Methylthio Group : The 4-SCH₃ derivative’s NMR signals (δ 2.66 ppm) and IR absorption (1642 cm⁻¹) confirm successful incorporation .
Table 3: Bioactivity Profiles
Key SAR Insights:
- Kinase Inhibition: The planar pyrazolo[3,4-b]pyridine scaffold is critical for MNK1/2 binding, as non-planar analogs (e.g., pyridin-6-ones) lose activity .
- Antimicrobial Potency : Oxadiazole-thiadiazine hybrids exhibit enhanced activity due to sulfur-containing moieties, which may disrupt microbial membranes .
- Antiplatelet Effects : N′-Benzylidene-carbohydrazides show promise in thrombotic disease models, likely via interference with platelet signaling pathways .
Biological Activity
3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is , with a molecular weight of approximately 285.34 g/mol. The compound features a pyrazole ring fused with a pyridine moiety, contributing to its unique biological properties.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The compounds demonstrated potent cytotoxicity against several cancer types, including breast and prostate cancer cells. Notably, 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine showed inhibition of cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antithrombotic Effects
Recent investigations into the antithrombotic potential of N-acylhydrazone derivatives of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine revealed promising results. In vitro assays demonstrated that these derivatives effectively inhibited platelet aggregation and thrombus formation in animal models. The mechanism was attributed to the modulation of platelet activation pathways .
Neuroprotective Properties
The neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives have been explored in models of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that these compounds can mitigate oxidative stress and neuroinflammation in neuronal cells. They have shown potential in improving cognitive functions in animal models by enhancing synaptic plasticity and reducing amyloid-beta toxicity .
Case Studies
The biological activities of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Platelet Modulation : Inhibition of key enzymes involved in platelet activation.
- Neuroprotection : Reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
Q & A
Q. What are the common synthetic routes for 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine?
A widely used method involves multi-component reactions starting with 5-amino-3-methyl-1-phenylpyrazole and substituted pyran-2-ones. For example, refluxing 5-amino-3-methyl-1-phenylpyrazole with 4-hydroxy-6-methylpyran-2-one in n-butanol catalyzed by p-toluenesulfonic acid yields fused pyrazolo[3,4-b]pyridine derivatives after purification via silica gel chromatography . Alternative routes include microwave-assisted synthesis, which reduces reaction time and improves yield compared to traditional heating .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation. Studies show that the pyrazole and pyridine rings in pyrazolo[3,4-b]pyridine derivatives are nearly planar, with dihedral angles between fused rings typically <10°. Substituents like methyl and phenyl groups influence packing via π-π stacking (face-to-face distances ~3.4–3.5 Å) and van der Waals interactions . NMR and IR spectroscopy further confirm substitution patterns and hydrogen bonding motifs .
Q. What biological activities are associated with this compound?
Pyrazolo[3,4-b]pyridines exhibit antimicrobial, anticancer, and kinase inhibitory properties. For example, trifluoromethyl-substituted derivatives show enhanced activity against Staphylococcus aureus (MIC ≤ 2 µg/mL), while spiro derivatives demonstrate antitumor effects via topoisomerase inhibition . Activity correlates with substituent electronegativity and steric bulk .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yields?
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents like ethanol favor cyclization. Catalysts such as p-TSA accelerate condensation steps, achieving yields >70% in 24–48 hours . Microwave irradiation (100–120°C, 300 W) reduces reaction times to 1–2 hours with comparable yields, minimizing side-product formation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or antitumor activity often arise from assay variability (e.g., cell line differences) or purity of test compounds. To address this:
Q. How can regioselectivity challenges in functionalization be addressed?
Electrophilic substitution at the pyridine ring (C-4 or C-6) is influenced by directing groups. For example:
Q. What advanced techniques optimize crystal packing for material science applications?
Co-crystallization with π-acceptors (e.g., tetrafluorobenzene) enhances π-π stacking interactions, improving charge transport in organic semiconductors. Thermal analysis (DSC/TGA) identifies stable polymorphs, while Hirshfeld surface analysis quantifies intermolecular contacts .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
